3-Isopropylbenzylamine

Übersicht

Beschreibung

3-Isopropylbenzylamine, also known as N-isopropylbenzylamine, is an organic compound with the molecular formula C10H15N. It is a derivative of benzylamine where the benzyl group is substituted with an isopropyl group. This compound has gained attention due to its structural similarity to methamphetamine, although it does not possess the same stimulant effects. It is primarily used as an intermediate in organic synthesis and has applications in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylbenzylamine typically involves the reductive amination of benzylamine with acetone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures (35-40°C) until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reductive amination reaction but is optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzylamines depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Behavioral Studies on Abuse Potential

Recent studies have investigated the abuse potential of N-IPB in comparison to methamphetamine (METH). Research using conditioned place preference (CPP) tests has shown that N-IPB can induce CPP in rodents at doses comparable to those of METH. For instance, a study demonstrated that a dose of 3 mg/kg of N-IPB significantly induced CPP in mice, similar to the effects observed with 1 mg/kg of METH . This finding suggests that N-IPB may possess reinforcing properties, raising concerns about its potential for abuse.

Table 1: Comparison of CPP Induction Between N-IPB and METH

| Compound | Dose (mg/kg) | CPP Induction Effect |

|---|---|---|

| N-Isopropylbenzylamine | 3 | Significant |

| Methamphetamine | 1 | Significant |

Toxicological Studies

Toxicological research has focused on the cytotoxic effects of N-IPB on neuronal cell lines. In vitro studies revealed that N-IPB caused cell death in SN4741, SH-SY5Y, and PC12 cell lines with IC50 values ranging from 1-3 mM. The mechanism appears to involve the upregulation of neuronal nitric oxide synthase (nNOS) and increased intracellular nitric oxide (NO) levels, indicating a potential neurotoxic effect .

Table 2: Cytotoxicity Data of N-Isopropylbenzylamine

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| SN4741 | 1-3 | Increased nNOS expression |

| SH-SY5Y | 1-3 | Increased nNOS expression |

| PC12 | 1-3 | Increased nNOS expression |

Identification in Drug Samples

N-IPB has been frequently identified in illicit drug samples as an adulterant or substitute for methamphetamine. Forensic studies have developed methods for the simultaneous determination of methamphetamine and its isomer N-IPB using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for accurate identification and quantification, which is crucial for forensic investigations .

Table 3: Forensic Analysis Method Validation Results

| Analyte | LLOD (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) |

|---|---|---|---|

| Methamphetamine | 0.1 | 0.3 | <15 |

| N-Isopropylbenzylamine | 0.1 | 0.3 | <15 |

Health Impacts and Public Safety Concerns

The use of N-IPB as a substitute for methamphetamine poses significant public health risks. Users have reported adverse effects such as headaches and confusion, although the full spectrum of its health impacts remains under investigation . The compound's potential for abuse and neurotoxicity necessitates further research to understand its implications for users and healthcare providers.

Wirkmechanismus

The mechanism of action of 3-Isopropylbenzylamine involves its interaction with various molecular targets. It can form amine adducts with metal complexes, which can then participate in catalytic reactions. The compound’s effects are primarily due to its ability to act as a nucleophile, participating in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Methamphetamine: Similar in structure but has potent stimulant effects.

Benzylamine: The parent compound without the isopropyl substitution.

N-Ethylbenzylamine: Another derivative with different substituents on the benzyl group

3-Isopropylbenzylamine stands out due to its specific applications in chemical synthesis and its lack of psychoactive properties.

Biologische Aktivität

3-Isopropylbenzylamine (also referred to as N-isopropylbenzylamine or N-ipb) is a compound of interest due to its structural similarity to methamphetamine and its potential biological activities. This article provides an overview of its biological effects, including pharmacological properties, toxicity, and implications for use in research and medicine.

Chemical Structure and Properties

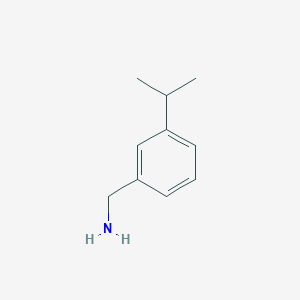

This compound is an aromatic amine with the following chemical structure:

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

This compound features an isopropyl group attached to a benzylamine structure, which influences its interaction with biological systems.

Abuse Potential and Behavioral Studies

Research has demonstrated that this compound exhibits significant behavioral effects comparable to methamphetamine. A study evaluated its potential for abuse using conditioned place preference (CPP) and locomotor activity tests in rodents. Key findings include:

- Conditioned Place Preference : At a dose of 3 mg/kg, N-ipb induced CPP in mice, comparable to the effects seen with 1 mg/kg of methamphetamine, suggesting a similar potential for abuse .

- Locomotor Activity : Acute administration of 10 mg/kg N-ipb increased locomotor activity significantly compared to saline controls, indicating stimulant-like effects .

| Dose (mg/kg) | CPP Score | Locomotor Activity Change |

|---|---|---|

| 1 (METH) | High | Significant Increase |

| 3 (N-ipb) | Comparable | Moderate Increase |

| 10 (N-ipb) | Not tested | Significant Increase |

Neuropharmacological Effects

The neuropharmacological profile of N-ipb suggests it may interact with neurotransmitter systems similarly to other amphetamines. The compound's ability to elevate dopamine levels in the brain has been implicated in its reinforcing properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Conditioned Place Preference : This study highlighted the potential for addiction-like behaviors induced by N-ipb, mirroring those associated with methamphetamine use .

- Behavioral Sensitization : Chronic exposure studies indicated that repeated administration could lead to sensitization effects, where subsequent doses produce enhanced locomotor responses .

- Comparative Analysis with Other Compounds : Research comparing N-ipb with other psychoactive substances has shown that while it shares some properties with methamphetamine, it may also exhibit unique pharmacodynamic characteristics that warrant further investigation .

Eigenschaften

IUPAC Name |

(3-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGGFLATENTNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110207-94-8 | |

| Record name | [3-(propan-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.